![molecular formula C15H15F3N2O B1401792 [4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol CAS No. 1311279-64-7](/img/structure/B1401792.png)
[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol
Overview
Description
“[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol” is a chemical compound that contains a trifluoromethylpyridine (TFMP) moiety . TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Whether TFMP intermediates are manufactured using the direct fluorination method or the building-block method, depends largely on the identity of the desired target compound .
Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .
Chemical Reactions Analysis
In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Scientific Research Applications
Enantioselective Synthesis
- The compound has been applied in the enantioselective synthesis of chiral propargylic sulfamidates, showcasing high yields and excellent enantioselectivities (Munck et al., 2017).
Spectroelectrochemical Studies
- It plays a role in the investigation of redox-active ligands and metal-organic frameworks (MOFs), contributing to the understanding of electronic delocalization in these systems (Hua et al., 2016).
Synthesis of Pyrrolopyridinols
- The compound has been used in synthesizing 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols, demonstrating its utility in the preparation of complex organic molecules (Kobayashi et al., 2011).
Nonlinear Optical Materials
- Research has explored its use in synthesizing thienyl-substituted pyridinium salts for second-order nonlinear optical properties, indicating potential applications in optoelectronic devices (Li et al., 2012).
Catalysis
- The compound has been utilized in the synthesis of novel water-soluble β-phosphino alcohols for catalytic hydrogenations, demonstrating its role in enhancing the efficiency of catalytic reactions (Guerriero et al., 2011).
Fluorescence Spectroscopy
- It has been studied for its excited-state photophysical properties in molecular logic devices, offering insights into photoinduced electron transfer and internal charge transfer mechanisms (ZammitRamon et al., 2015).
Antimicrobial Activity
- Certain derivatives have shown antimicrobial activity, highlighting the compound's potential in the development of new antimicrobial agents (Kumar et al., 2012).
Computational and Mechanistic Studies
- It has been a subject in computational and mechanistic studies of palladacycle-catalyzed reactions, providing insights into the reaction mechanisms and efficiencies (Liu et al., 2010).
Synthetic Methodology
- The compound has been involved in the improvement of synthetic methods for dimethyl (trifluoromethyl)malonate and related compounds, indicating its importance in synthetic chemistry (Ishikawa & Yokozawa, 1983).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c1-20(2)14-13(7-12(8-19-14)15(16,17)18)11-5-3-10(9-21)4-6-11/h3-8,21H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSXAJPDKZWNRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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